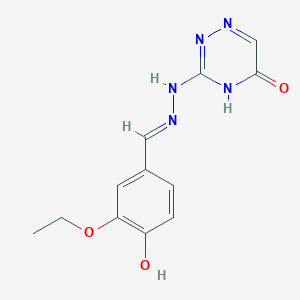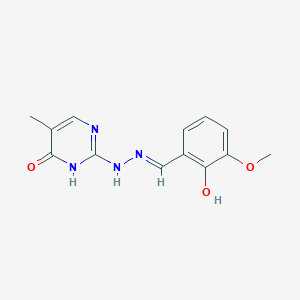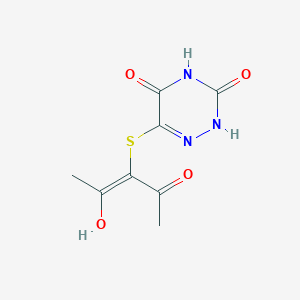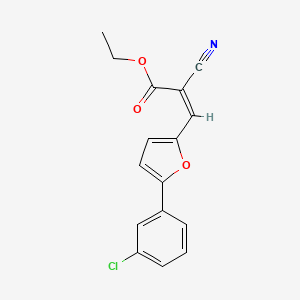![molecular formula C16H16N2O6 B7738879 2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE](/img/structure/B7738879.png)
2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a chromenone core with a carbamoylmethoxy group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds, which are then further reacted with acetohydrazide derivatives under specific conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact .
化学反応の分析
Types of Reactions
2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
科学的研究の応用
2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
類似化合物との比較
Similar Compounds
7-(Carboxymethoxy)-4-methylcoumarin: This compound shares a similar chromenone core but differs in its functional groups.
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Another coumarin derivative with similar structural features but different biological activities.
Uniqueness
2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit bacterial DNA gyrase and exhibit anti-inflammatory properties makes it a valuable compound for further research and development .
特性
IUPAC Name |
2-[[9-(2-amino-2-oxoethoxy)-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c17-13(19)6-22-8-4-11(23-7-14(18)20)15-9-2-1-3-10(9)16(21)24-12(15)5-8/h4-5H,1-3,6-7H2,(H2,17,19)(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPOJSGEHUAWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C(=CC(=C3)OCC(=O)N)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
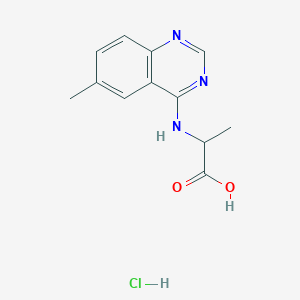
![2-[(2Z)-3-(4-hydroxyphenyl)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B7738811.png)
![8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B7738827.png)
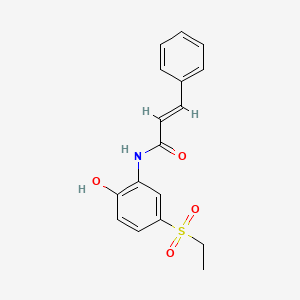
![(5Z)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B7738837.png)
![4-[2-(Dicyanomethylidene)hydrazinyl]-3-nitrobenzoic acid](/img/structure/B7738841.png)
![2-[(4-Ethylanilino)methyl]isoindoline-1,3-dione](/img/structure/B7738843.png)
![PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE](/img/structure/B7738851.png)
![(2E)-4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B7738859.png)
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7738860.png)
